molecular formula C9H6ClF3O B1620967 2-methyl-5-(trifluoromethyl)benzoyl Chloride CAS No. 261952-08-3

2-methyl-5-(trifluoromethyl)benzoyl Chloride

Cat. No. B1620967
M. Wt: 222.59 g/mol
InChI Key: MXPJWWPYMSWHBS-UHFFFAOYSA-N
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Description

2-Methyl-5-(trifluoromethyl)benzoyl Chloride (MFBC) is a versatile organic compound with a wide range of applications in scientific research. It is a colorless liquid with a pungent odor and is used in the synthesis of a variety of organic compounds. This compound is also known as trifluoromethyl benzoyl chloride, trifluoromethylbenzoyl chloride, and trifluoromethylbenzoic acid chloride. MFBC has been used in the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and dyes. Its structure is similar to that of other aromatic compounds, such as benzene, and its reactivity is similar to that of other halogenated compounds.

Scientific Research Applications

  • Friedel–Crafts Acylation Reactions : This compound is used in aromatic electrophilic substitution reactions, such as benzoylation and acetylation, catalyzed by metal triflates in ionic liquids. This method offers higher conversion rates and regioselectivity compared to traditional molecular solvents (Ross & Xiao, 2002).

  • Synthesis of Selenophenes : 2-(Chloroseleno)benzoyl chloride, a bifunctional electrophile, is used for the selenenylation and acylation of C-H acids. This leads to the synthesis of benzo[b]selenophen-3(2H)-ones and 3-hydroxybenzo[b]selenophenes (KlocKrystian, OsajdaMariusz, & MlochowskiJacek, 2001).

  • Production of Substituted Naphthalenes and Anthracenes : In the presence of an iridium catalyst, benzoyl chlorides react with alkynes to produce substituted naphthalenes and anthracenes, important in the synthesis of complex organic molecules (Yasukawa et al., 2002).

  • Synthesis of Drug Intermediates : It is used in the synthesis of drug intermediates like 3,5-bis(trifluoromethyl)benzoyl chloride, showcasing its role in pharmaceutical chemistry (Zhou Xiao-rui, 2006).

  • Synthesis of Benzimidazole Derivatives : It is used in the synthesis of various benzimidazole derivatives, demonstrating its utility in creating potential antineoplastic and antifilarial agents (Ram et al., 1992).

  • Nanofiltration Membrane Development : The compound plays a role in the development of novel sulfonated thin-film composite nanofiltration membranes, useful for dye treatment and water purification processes (Liu et al., 2012).

properties

IUPAC Name

2-methyl-5-(trifluoromethyl)benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClF3O/c1-5-2-3-6(9(11,12)13)4-7(5)8(10)14/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXPJWWPYMSWHBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(F)(F)F)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20379609
Record name 2-methyl-5-(trifluoromethyl)benzoyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20379609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-5-(trifluoromethyl)benzoyl Chloride

CAS RN

261952-08-3
Record name 2-Methyl-5-(trifluoromethyl)benzoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=261952-08-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-methyl-5-(trifluoromethyl)benzoyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20379609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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